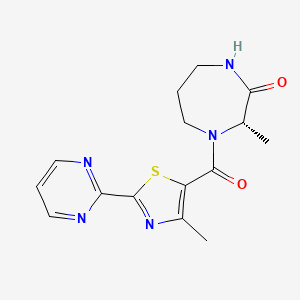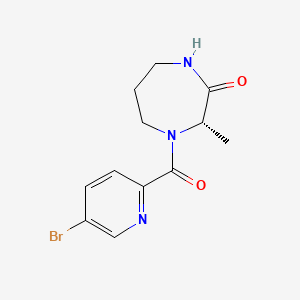![molecular formula C17H21N5O2 B7352297 (3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one, also known as MTDP, is a synthetic compound that belongs to the class of diazepines. It has been studied for its potential applications in medical research as a modulator of certain biological pathways.
作用機序
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one exerts its effects through modulation of GABA-A receptors. It acts as a positive allosteric modulator, enhancing the activity of the receptor and increasing the inhibitory effects of GABA. This results in a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to improve cognitive function and memory retention. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one has several advantages for lab experiments, including its potency and selectivity for GABA-A receptors. It also has a relatively long half-life, allowing for sustained effects. However, the limitations of this compound for lab experiments include its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on (3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one. One area of interest is its potential use as a therapeutic agent for anxiety disorders and epilepsy. Another area of research is its potential use as a tool for studying the role of GABA-A receptors in neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its synthesis and formulation for medical use.
Conclusion:
This compound is a synthetic compound that has been studied for its potential applications in medical research. It acts as a positive allosteric modulator of GABA-A receptors, resulting in anxiolytic and anticonvulsant effects. While there are limitations to its use in lab experiments, this compound has several potential future directions for research, including its use as a therapeutic agent and a tool for studying neurological disorders.
合成法
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one can be synthesized through a multistep process involving the reaction of 1,2,4-triazole with 3-methyl-4-pentenoic acid, followed by cyclization and acetylation. The final product is obtained through purification and isolation steps.
科学的研究の応用
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one has been studied for its potential applications in medical research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, such as GABA-A receptors, which are involved in the regulation of anxiety and sleep. This compound has also been studied for its potential use as an anticonvulsant and anxiolytic agent.
特性
IUPAC Name |
(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-15(19-20-22(12)14-7-4-3-5-8-14)11-16(23)21-10-6-9-18-17(24)13(21)2/h3-5,7-8,13H,6,9-11H2,1-2H3,(H,18,24)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXSTIWIENCGHH-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)CC2=C(N(N=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)CC2=C(N(N=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-methyl-4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352217.png)
![(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7352233.png)

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352251.png)
![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)
![(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)
![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)

![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352319.png)
![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)